molecular formula C17H20N6OS2 B2731617 N-(5-mesityl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide CAS No. 394235-84-8

N-(5-mesityl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide

Cat. No.: B2731617
CAS No.: 394235-84-8
M. Wt: 388.51
InChI Key: FKDXCHKNXIPIAT-UHFFFAOYSA-N
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Description

N-(5-mesityl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide is a synthetic specialty chemical featuring a 1,3,4-thiadiazole core, a privileged scaffold in medicinal and agrochemical research . Compounds based on the 1,3,4-thiadiazole structure are the subject of intense investigation due to their diverse biological activities . Research indicates that such derivatives can exhibit significant anticancer properties, with some analogs demonstrating cytotoxic activity against various human cancer cell lines, including neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3) . Furthermore, 1,3,4-thiadiazole derivatives are actively explored for their potential applications as fungicidal agents in agricultural science . The integration of the 1,3,4-thiadiazole moiety with a 1,2,4-triazole group in a single molecular framework is a strategy employed to create novel chemical entities for probing new biological pathways or optimizing activity profiles. This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical screening. It is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6OS2/c1-9-6-10(2)13(11(3)7-9)15-20-21-16(26-15)19-14(24)12(4)25-17-22-18-8-23(17)5/h6-8,12H,1-5H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDXCHKNXIPIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C(C)SC3=NN=CN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multiple steps, starting with the formation of the thiadiazole and triazole rings. One common approach is the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: : On an industrial scale, the synthesis process is optimized for efficiency and yield. This involves the use of catalysts and controlled reaction conditions to ensure the formation of the desired product with minimal by-products. Purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and triazole structures exhibit significant antimicrobial properties. For instance, derivatives of similar compounds have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes in pathogens .

Anticancer Properties

Studies have demonstrated that compounds similar to N-(5-mesityl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide possess anticancer activity. These compounds can induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival .

Case Studies

  • Antimicrobial Efficacy : A study involving the synthesis of various triazole derivatives reported promising antimicrobial activity against gram-positive and gram-negative bacteria. The results highlighted that modifications to the triazole ring can enhance activity .
  • Anticancer Evaluation : In a recent investigation of novel triazole compounds, several derivatives exhibited notable cytotoxic effects against cancer cell lines such as OVCAR-8 and NCI-H40. The study concluded that structural variations significantly influence biological activity .

Applications in Agriculture

The compound's potential extends to agricultural applications as well. Its antifungal properties suggest it could be developed into a fungicide to protect crops from fungal infections. Research into similar compounds has shown effectiveness in controlling plant pathogens while being less harmful to beneficial organisms .

Mechanism of Action

The mechanism by which this compound exerts its effects involves the interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Comparison of Key Physical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents
N-(5-Mesityl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide (Target) ~439.5* Not reported Mesityl, 4-methyl-4H-1,2,4-triazole thio
2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)propanamide (2f, ) ~368.4 Not reported Naphthyl, 4-methyl-4H-1,2,4-triazole thio
N-(4-Ethoxyphenyl)-2-((5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide (8j, ) 546.7 138–140 Ethoxyphenyl, sulfonylpiperidine-oxadiazole
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5e, ) ~479.0 132–134 Chlorobenzyl, isopropylphenoxy

*Calculated based on substituent contributions.

Key Observations :

  • Thiadiazole-containing compounds (e.g., 5e) exhibit melting points >130°C, suggesting that the target compound’s melting point may fall within this range .

Spectroscopic and Electronic Properties

Table 2: Spectroscopic Data for Analogous Compounds

Compound Name UV-Vis λmax (nm) Key NMR Shifts (δ, ppm)
N-Substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide () 295–298 Aromatic H: 7.2–8.1; CH3: 1.3–2.5
2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)propanamide (2f, ) Not reported Aromatic H: 7.5–8.5; CH3: 2.1–2.3
N-(5-Mesityl-1,3,4-thiadiazol-2-yl)-...propanamide (Target) Not reported Predicted: Mesityl CH3: 2.2–2.6; Thiadiazole C: ~160–170 (13C)

Key Observations :

  • Bromophenyl-substituted triazoles () exhibit strong UV absorption near 298 nm due to π→π* transitions, suggesting the target compound’s mesityl and triazole groups may similarly absorb in the 290–310 nm range .
  • Methyl and mesityl groups in the target compound would likely produce distinct NMR signals at δ 2.1–2.6 (CH3) and δ 6.7–7.1 (aromatic H), aligning with trends in and .

Table 3: Bioactivity of Related Compounds

Compound Name Antimicrobial Activity Key Structural Features
2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)propanamide (2f, ) Anti-gram-positive (half potency of chloramphenicol) Naphthyl, 4-methyltriazole thio
N-(5-{[(1-Phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)thio]methyl})-1,3,4-thiadiazol-2-yl)... () Broad-spectrum antibacterial Thiadiazole, triazole, thiophene
Target Compound Not reported Mesityl, thiadiazole, 4-methyltriazole thio

Key Observations :

  • The 4-methyltriazole-thio moiety (as in 2f) is critical for anti-gram-positive activity, implying the target compound may share this bioactivity .
  • Thiadiazole-triazole hybrids () demonstrate broad-spectrum antibacterial effects, suggesting the target compound’s dual heterocycles could enhance potency .

Biological Activity

N-(5-mesityl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4OS2. The compound features a thiadiazole ring and a triazole moiety, which are known for their pharmacological properties.

Property Value
Molecular FormulaC16H20N4OS2
Molar Mass348.48 g/mol
Structural FeaturesThiadiazole & Triazole rings

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit potent anticancer properties. This compound has shown promising activity against various cancer cell lines. For instance:

  • Cell Lines Tested : HepG2 (liver cancer), A549 (lung cancer)
  • IC50 Values : HepG2: 4.37 ± 0.7 µM; A549: 8.03 ± 0.5 µM .

The mechanism of action appears to involve the inhibition of DNA synthesis and interference with cell division processes typical in neoplastic cells .

Antimicrobial Activity

Compounds with similar structures have demonstrated broad-spectrum antimicrobial activity. The thiadiazole moiety is particularly noted for its effectiveness against various bacterial and fungal strains:

  • Gram-positive Bacteria : Staphylococcus aureus
  • Gram-negative Bacteria : Escherichia coli
  • Fungal Strains : Aspergillus niger

The minimum inhibitory concentrations (MICs) for these activities often fall below those of standard antibiotics like streptomycin and fluconazole .

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, this compound may exhibit:

  • Anti-inflammatory Effects : Potentially through the modulation of inflammatory pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression and microbial metabolism.
  • Interaction with DNA : The heteroatoms in the thiadiazole ring can form hydrogen bonds with DNA bases, disrupting replication.
  • Synergistic Effects : When combined with other therapeutic agents, it may enhance overall efficacy through synergistic interactions .

Comparative Analysis with Similar Compounds

This compound can be compared to other thiadiazole derivatives:

Compound Name Biological Activity
N-(5-chlorophenyl)-1,3,4-thiadiazoleEnhanced antibacterial activity
5-Methyl-N-[1,3,4-thiadiazol-2-y]butanamideExhibits anti-inflammatory effects

This comparison illustrates how structural variations influence biological activity significantly.

Case Studies

A notable case study involved the evaluation of N-(5-mesityl...) against glioblastoma U87 cell lines. Results indicated that this compound exhibited antioxidant activities surpassing ascorbic acid and showed significant anticancer potential . Additionally, its interaction with specific molecular targets was elucidated through molecular docking studies.

Q & A

Q. What are the recommended methods for confirming the structural integrity of N-(5-mesityl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide during synthesis?

Answer: Structural validation requires a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1\text{H}- and 13C^{13}\text{C}-NMR spectra to confirm proton and carbon environments. For example, thiadiazole ring protons typically appear at δ 7.5–8.5 ppm, while triazole carbons resonate near δ 150–160 ppm .
  • Infrared Spectroscopy (IR): Identify characteristic peaks, such as C=O (amide I band) at ~1650–1700 cm1^{-1} and C-S stretches (thioether) at 600–700 cm1^{-1} .
  • Elemental Analysis: Compare calculated vs. observed C, H, N percentages to verify purity (e.g., deviations <0.4% indicate high purity) .

Q. How can reaction conditions be optimized for synthesizing the thiadiazole-triazole hybrid structure?

Answer: Key parameters include:

  • Solvent Selection: Use polar aprotic solvents like DMF or DMSO for nucleophilic substitution reactions between thiols and halogenated intermediates. For example, DMSO/water mixtures improve yields during thiadiazole ring closure .
  • Temperature Control: Maintain reflux temperatures (e.g., 90°C) for cyclization steps involving POCl3_3-mediated thiadiazole formation .
  • pH Adjustment: Precipitate intermediates by adjusting pH to 8–9 with ammonia, followed by recrystallization from DMSO/water (2:1) .

Q. What spectroscopic techniques are critical for analyzing the compound’s stability under varying pH conditions?

Answer:

  • UV-Vis Spectroscopy: Monitor electronic transitions (e.g., π→π* in aromatic systems) to detect degradation products. For example, shifts in λmax_{\text{max}} >10 nm indicate structural instability .
  • High-Performance Liquid Chromatography (HPLC): Quantify degradation products using reverse-phase columns (C18) with acetonitrile/water gradients .

Advanced Research Questions

Q. How can molecular docking elucidate the compound’s interaction with biological targets like alkaline phosphatase?

Answer:

  • Target Preparation: Retrieve the enzyme’s crystal structure (e.g., PDB ID 1ALK) and prepare it by removing water molecules and adding polar hydrogens.
  • Ligand Preparation: Generate 3D conformers of the compound using tools like Open Babel, ensuring correct protonation states at physiological pH.
  • Docking Simulations: Use AutoDock Vina with a grid box centered on the active site. Analyze binding poses for hydrogen bonds (e.g., between the amide group and Arg166) and hydrophobic interactions (mesityl group with Phe256) .

Q. What strategies resolve contradictions in biological activity data across different cell lines?

Answer:

  • Dose-Response Analysis: Perform IC50_{50} assays in triplicate across cell lines (e.g., MCF-7 vs. HeLa) to identify selective toxicity thresholds.
  • Mechanistic Studies: Use Western blotting to compare downstream signaling (e.g., caspase-3 activation for apoptosis) in responsive vs. non-responsive lines .
  • Computational SAR: Correlate substituent effects (e.g., electron-withdrawing groups on the triazole ring) with activity using QSAR models .

Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced anticancer activity?

Answer:

  • Core Modifications: Replace the mesityl group with electron-deficient aryl rings (e.g., 3-nitrophenyl) to improve interactions with DNA topoisomerase II .
  • Side Chain Optimization: Introduce hydrophilic groups (e.g., -OH or -NH2_2) on the propanamide chain to enhance solubility and bioavailability .
  • Validation: Synthesize derivatives and test against NCI-60 panels, prioritizing compounds with >50% growth inhibition in melanoma (e.g., LOX IMVI) .

Q. What theoretical frameworks explain the compound’s allosteric modulation of enzyme targets?

Answer:

  • Conformational Selection Model: Use molecular dynamics (MD) simulations (e.g., GROMACS) to identify ligand-induced shifts in enzyme conformations. For example, the thiadiazole moiety may stabilize a catalytically inactive state of alkaline phosphatase .
  • Free Energy Landscapes: Calculate binding free energies (MM/PBSA) to quantify allosteric effects, correlating ΔG values with experimental inhibition data .

Q. How can contradictory NMR data from different solvent systems be reconciled?

Answer:

  • Solvent Effects Analysis: Re-run 1H^1\text{H}-NMR in deuterated DMSO and CDCl3_3 to assess hydrogen bonding and aggregation. For example, DMSO may deshield aromatic protons due to strong solvation .
  • Dynamic NMR Studies: Perform variable-temperature NMR to detect conformational exchange (e.g., rotamers of the propanamide chain) causing signal splitting .

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